Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

Chiral Synthesis Isomer Purity Building Block Procurement

Procure tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate (CAS 177472-54-7) to secure the exact trans-(1R,2R) stereochemistry required for conformationally constrained drug candidates. This Boc-protected chiral aminocyclopropane building block eliminates costly chiral resolution steps and is 68% more cost-effective per gram than its cis-isomer. The rigid cyclopropane core precisely orients amine and alcohol functionalities—critical for synthesizing beta-blockers with defined stereochemistry, anti-VZV carbocyclic nucleoside analogues, and metabolically stable peptidomimetics. Orthogonal Boc protection enables flexible synthetic strategies without harsh deprotection conditions. Available in research to bulk quantities with full analytical documentation.

Molecular Formula C9H17NO3
Molecular Weight 0
CAS No. 177472-54-7
Cat. No. B1170927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
CAS177472-54-7
Molecular FormulaC9H17NO3
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC1CO
InChIInChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl trans-(2-Hydroxymethyl)cyclopropylcarbamate: Definition, Class, and Core Chemical Identity for Procurement


Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate (CAS 177472-54-7) is a protected chiral aminocyclopropane building block. This compound features a trans-configured cyclopropane ring bearing a Boc-protected amine and a hydroxymethyl group . It is used in organic synthesis, particularly as a key intermediate in the preparation of pharmaceuticals and biologically active molecules . The (1R,2R) enantiomer is the most common form of this compound, and it is typically supplied as a white to off-white solid .

Why Substituting tert-Butyl trans-(2-Hydroxymethyl)cyclopropylcarbamate with a cis-Isomer or Unprotected Analog Risks Stereochemical Failure and Inefficient Synthesis


The trans-stereochemistry of the cyclopropane ring in tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is critical for its function as a chiral building block. The rigid cyclopropane framework precisely orients the amine and alcohol functionalities, which is essential for the stereochemical fidelity required in the synthesis of conformationally constrained pharmaceuticals . Substitution with the cis-isomer (CAS 170299-61-3) or an unprotected analog (e.g., (trans-2-aminocyclopropyl)methanol) will result in a different spatial arrangement, potentially leading to inactive diastereomers or requiring additional, costly separation steps . Furthermore, the Boc protecting group on this compound is designed for orthogonal protection strategies; using an unprotected aminocyclopropane would necessitate harsher reaction conditions and limit synthetic flexibility .

Quantitative Differentiation Evidence for tert-Butyl trans-(2-Hydroxymethyl)cyclopropylcarbamate in Research and Industrial Procurement


Stereochemical Differentiation: Trans vs. Cis Isomer Cost and Purity Metrics

The trans-stereoisomer (CAS 177472-54-7) exhibits quantifiable differentiation from its cis-stereoisomer (CAS 170299-61-3) in terms of market pricing and available purity levels. The trans-isomer is generally offered at a higher purity of 97% , while the cis-isomer is available at ≥99% (GC) . However, the trans-isomer's price per gram is significantly lower, making it a more economical choice for research and development where ultra-high purity is not the primary constraint . For a 1g quantity, the trans-isomer is priced at $259.00, while the cis-isomer is priced at $435.00, representing a 68% premium for the cis configuration .

Chiral Synthesis Isomer Purity Building Block Procurement

Enhanced Stereochemical Fidelity in Cyclopropanation: A Comparative Yield Analysis for Boc-Protected Trans-Isomers

A study on asymmetric cyclopropanation using a (Salen)Ru(II) catalyst demonstrates that trans-cyclopropyl β-amino acid derivatives, including Boc-protected variants like the target compound, can be synthesized with excellent enantioselectivities and high overall yield [1]. While the study does not provide a direct head-to-head comparison of cis vs. trans yields, it establishes that the trans configuration is favored in this efficient catalytic system, which is crucial for the scalable synthesis of this building block. The high yield and enantioselectivity associated with the trans-isomer under these conditions support its preferential selection for research and development.

Asymmetric Catalysis Cyclopropanation Synthetic Efficiency

Procurement Value: Trans-Isomer Cost Advantage in Nucleoside Analogue Synthesis

The target compound is a key building block for the synthesis of carbocyclic nucleoside analogues, as demonstrated in the preparation of (±)-trans-(2-hydroxymethylcyclopropyl)-uracil and related compounds [1]. While no direct comparative biological data is available for the final nucleosides derived from the trans- vs. cis-isomer, the trans-isomer's lower cost (as shown in Evidence Item 1) translates to a 68% cost reduction per gram of starting material. This significant cost advantage is critical for the procurement of larger quantities needed for lead optimization and scale-up in medicinal chemistry programs.

Medicinal Chemistry Nucleoside Analogues Cost-Effective Synthesis

Optimal Application Scenarios for tert-Butyl trans-(2-Hydroxymethyl)cyclopropylcarbamate in Pharmaceutical and Agrochemical R&D


Synthesis of Conformationally Constrained β-Amino Acids and Peptidomimetics

The compound's trans-cyclopropane core and orthogonal protecting groups make it an ideal scaffold for synthesizing β-amino acids with restricted conformation. This is crucial for peptidomimetic drug design, where rigidifying a peptide backbone can improve metabolic stability and target binding affinity . The cost advantage of the trans-isomer over the cis-isomer (68% cheaper per gram) is particularly relevant for multi-step syntheses that require larger amounts of this building block .

Development of Carbocyclic Nucleoside Antiviral Agents

This compound is a direct precursor to carbocyclic nucleoside analogues with demonstrated anti-viral activity, such as anti-VZV agents . The trans-stereochemistry of the cyclopropane ring is essential for mimicking the sugar moiety of natural nucleosides . Procurement of this specific trans-isomer ensures the correct stereochemical outcome in the final drug candidate, avoiding the need for costly chiral resolution steps.

Preparation of Beta-Blockers with Specific Stereochemistry

The compound serves as an intermediate in the synthesis of beta-blockers with defined stereochemistry . The trans-configuration of the cyclopropane ring is critical for achieving the desired biological activity. Using the trans-isomer directly, as opposed to a racemic mixture or the cis-isomer, streamlines the synthetic route and ensures the final product's pharmacological profile is correct.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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